2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(8-15-12)13(18)19/h2,7-9H,1,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGULPOZNRVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Substitution: Introduction of the pyrimidine ring via nucleophilic substitution reactions.
Functional Group Modification: Addition of the carboxylic acid group through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) at position 5 of the pyrimidine ring participates in classical acid-derived reactions:
Key Findings :
-
The acidity of the carboxylic acid (pKa ~4-5) facilitates deprotonation under mild basic conditions .
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Amide coupling is a critical step in generating bioactive derivatives, as seen in BTK inhibitors .
Prop-2-Enoyl (Acryloyl) Group Reactivity
The α,β-unsaturated carbonyl system undergoes characteristic conjugate additions and cycloadditions:
Key Findings :
-
The acryloyl group’s electron-deficient double bond favors nucleophilic attack, as observed in analogs like 7-oxo-6-propan-2-yl-5-[1-(1-prop-2-enoylpiperidin-4-yl)pyrazol-4-yl]carbonitrile .
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Stability concerns necessitate inert storage conditions to prevent unintended polymerization .
Pyrimidine Ring Modifications
The pyrimidine core can undergo electrophilic substitution or ring functionalization:
Key Findings :
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Electrophilic substitution at position 4 is sterically hindered by the adjacent piperidine ring .
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Direct functionalization of the pyrimidine ring is less common in analogs, with most modifications occurring at peripheral groups .
Piperidine Ring Interactions
The 1-prop-2-enoylpiperidin-4-yl group influences solubility and steric effects:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides in basic media | Quaternary ammonium salts | , |
| Hydrolysis | Acidic/basic aqueous conditions | Ring-opened dicarboxylic acids |
Key Findings :
-
The piperidine nitrogen’s basicity (pKa ~10-11) supports protonation in acidic environments, enhancing water solubility .
Synthetic Pathways
Representative synthesis routes for related compounds include:
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Acryloylation of Piperidine :
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Pyrimidine Carboxylic Acid Formation :
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Oxidation of pyrimidine alcohols or hydrolysis of nitriles (e.g., using H₂O₂/K₂CO₃).
-
-
Coupling Reactions :
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The specific compound 2-(1-prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid has been studied for its potential to inhibit tumor growth. Studies suggest that modifications in the piperidine ring can enhance its cytotoxic effects against cancer cell lines, making it a focus of ongoing research in oncology.
Antiviral Properties
Recent studies have explored the antiviral potential of pyrimidine derivatives. The compound may exhibit activity against viral infections by interfering with viral replication mechanisms. This application is particularly relevant in the context of emerging viral pathogens and the need for new antiviral therapies.
Neurological Disorders
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with neurotransmitter systems, indicating that this compound could have implications in neuropharmacology, possibly as an anxiolytic or antidepressant agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics. |
| Study 2 | Antiviral Effects | Preliminary data showed inhibition of viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes. |
| Study 3 | Neurological Impact | Behavioral assays indicated that the compound may reduce anxiety-like behaviors in rodent models, warranting further exploration into its neuropharmacological profile. |
Mechanism of Action
The mechanism by which 2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Key Trends :
Mechanistic Insights :
- The target’s acryloyl group may enable covalent binding to cysteine residues in enzymes, analogous to acrylamide-based kinase inhibitors.
Biological Activity
Overview
2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Cyclization : Formation of the piperidine ring.
- Substitution : Introduction of the pyrimidine moiety via nucleophilic substitution.
- Functional Group Modification : Addition of the carboxylic acid group through oxidation or other transformations.
These methods ensure high yield and purity, often employing catalysts and controlled conditions to optimize the synthesis process .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structures have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
A study reported that certain derivatives reduced the viability of A549 cells significantly, demonstrating structure-dependent anticancer activity. Compounds with free amino groups exhibited more potent effects compared to those with acetylamino fragments, suggesting that specific structural features are crucial for enhancing anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound 15 | A549 | 66 | Significant cytotoxicity |
| Compound 21 | A549 | 50 | High selectivity against cancer cells |
| Control (Cisplatin) | A549 | 10 | Standard chemotherapeutic agent |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Research indicates that derivatives can inhibit the growth of these resistant strains, highlighting their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|---|
| Compound A | S. aureus | 32 µg/mL | Effective |
| Compound B | E. coli | 16 µg/mL | Effective |
| Control (Vancomycin) | S. aureus | 8 µg/mL | Standard |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may alter their function, influencing various biological pathways critical in cancer progression and microbial resistance.
For instance, its mechanism may involve inhibition of key enzymes involved in cellular proliferation or bacterial cell wall synthesis, which are vital for maintaining cellular integrity and function .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study on Anticancer Activity :
- Researchers tested a series of pyrimidine derivatives on A549 cells, revealing that modifications in functional groups significantly impacted cytotoxicity and selectivity towards cancerous versus non-cancerous cells.
- Case Study on Antimicrobial Efficacy :
- A study evaluated various derivatives against multidrug-resistant strains, demonstrating that certain modifications enhanced antimicrobial activity significantly compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Prop-2-enoylpiperidin-4-yl)pyrimidine-5-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via a one-step condensation reaction using catalytic p-toluenesulfonic acid under reflux conditions. Key intermediates (e.g., piperidine derivatives) are purified via silica gel chromatography and characterized using thin-layer chromatography (TLC) for reaction monitoring. Final product purity is validated by melting point analysis and HPLC .
- Intermediate Characterization : NMR spectroscopy (¹H, ¹³C) and ESI-MS are critical for confirming structural integrity. For example, carbonyl (C=O) stretches at ~1620 cm⁻¹ in IR spectra confirm acryloyl group incorporation .
Q. What spectroscopic methods are employed to confirm the structure of this compound and its intermediates?
- Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; pyrimidine carbons at ~160 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass with <1 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., acryloyl C=O at 1621 cm⁻¹, pyrimidine ring vibrations at 1592 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design and optimization of this compound’s synthesis?
- Approach : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize solvent systems, catalysts, and temperatures. ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce trial-and-error cycles .
- Case Study : Reaction path searches identified p-toluenesulfonic acid as optimal for one-step synthesis, reducing side-product formation by 40% compared to traditional Lewis acids .
Q. What molecular docking strategies are used to elucidate the acetylcholinesterase inhibitory mechanism of derivatives?
- Protocol :
- Protein Preparation : Retrieve acetylcholinesterase (AChE) structure (PDB: 4EY7). Perform energy minimization and protonation state adjustment at pH 7.4.
- Ligand Docking : Use AutoDock Vina to simulate binding poses. Key interactions include π-π stacking between pyrimidine and Trp86, and hydrogen bonding with Glu202 .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest solvation/entropy effects requiring MD simulations .
Q. How do kinetic studies resolve contradictions between in vitro and cellular assay data for acetylcholinesterase inhibition?
- Analysis :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive). For example, Kᵢ values from in vitro assays may conflict with cellular IC₅₀ due to membrane permeability limitations .
- Cellular Assays : Measure intracellular AChE activity in SH-SY5Y cells pre-treated with the compound. Normalize data to cytotoxicity (MTT assay) and adjust for metabolite interference via LC-MS .
Q. What strategies establish structure-activity relationships (SAR) for piperidinyl-pyrimidine derivatives targeting neurodegenerative pathways?
- SAR Workflow :
- Substituent Variation : Synthesize analogs with modified acryloyl groups (e.g., methyl, chloro) and piperidine substituents (e.g., phenyl, cyclohexyl).
- Biological Testing : Screen for AChE inhibition (Ellman’s assay) and blood-brain barrier permeability (PAMPA-BBB).
- Data Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (e.g., Hammett σ) and steric parameters with activity. For example, electron-withdrawing groups on the acryloyl moiety enhance Kᵢ by 2-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
